molecular formula C8H9FO2 B1333268 3-Fluoro-4-methoxybenzyl alcohol CAS No. 96047-32-4

3-Fluoro-4-methoxybenzyl alcohol

Cat. No. B1333268
CAS RN: 96047-32-4
M. Wt: 156.15 g/mol
InChI Key: HHWYYUUOGAUCKX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl alcohol is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (3-fluoro-4-methoxyphenyl)methanol . The InChI code is 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzyl alcohol is a liquid at room temperature .

Scientific Research Applications

1. Alcohol Protecting Group in Organic Synthesis

Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This group, which relates to 3-fluoro-4-methoxybenzyl alcohol, is notable for its stability under oxidizing conditions and compatibility with the removal of p-methoxybenzyl ethers. Its applications include the direct stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

2. Insecticidal Activity Optimization

Beddie, Farnham, and Khambay (1995) investigated the optimization of activity in 3-[(alkoxyimino)methylbenzyl] esters by introducing a fluorine atom in position 4 of the benzylic moiety. The study found that the introduction of fluorine generally increased activity against certain pests, highlighting the potential of fluorinated derivatives like 3-fluoro-4-methoxybenzyl alcohol in developing effective insecticides (Beddie, Farnham, & Khambay, 1995).

3. Antioxidant Properties in Food Chemistry

Watanabe et al. (2012) studied 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant isolated from the Pacific oyster. They found that DHMBA exhibited stronger inhibition of a specific fluorescence mediated by diphenyl-1-pyrenylphosphine than other antioxidants, indicating its potential application in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).

4. Influence on Antioxidant Properties in Polymers

Pouteau et al. (2005) studied the structural modification of Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol, used as a model compound) after acid treatment. They found that the acidic treatment decreased the aliphatic hydroxyl content of the lignin molecules, influencing their antioxidant properties in polypropylene. This research underscores the significance of structural modifications of compounds like 3-fluoro-4-methoxybenzyl alcohol in enhancing the antioxidant properties of materials (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).

Safety And Hazards

The compound has been classified as a skin irritant and serious eye irritant . The safety information pictograms indicate a warning (GHS07). The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWYYUUOGAUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379096
Record name 3-Fluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzyl alcohol

CAS RN

96047-32-4
Record name 3-Fluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzaldehyde (1 g, 6.5 mmol) in methanol (15 mL) was added under ice-cooling sodium borohydride (378 mg, 10 mmol) and the mixture was stirred at room temperature for 1 h. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6
Citations
I Červená, J Holubek, E Svátek… - Collection of …, 1987 - cccc.uochb.cas.cz
3,4-Diphenylbutan-2-one (III) and 3-methyl-3-phenylbutan-2-one were transformed by treatment with 3-dimethylaminopropylmagnesium chloride and 1-methyl-4-piperidylmagnesium …
Number of citations: 1 cccc.uochb.cas.cz
Y Lin, KH Wu, L Yu, S Heumann, DS Su - ChemSusChem, 2017 - Wiley Online Library
… ), which include methyl- (eg, 3, 4-dimethylbenzyl alcohol), methoxy- (eg, 3, 4-dimethoxybenzyl alcohol, 2, 3, 4-trimethoxybenzyl alcohol), halogen- (eg, 3-fluoro-4-methoxybenzyl alcohol…
RW Hartmann, A Palusczak, F Lacan… - Journal of Enzyme …, 2004 - Taylor & Francis
… 4-Bromo-2-fluoroanisole, 4-bromo-2,6-difluoroanisole, 3-fluorobenzyl bromide (13a), 3,5-difluorobenzyl bromide (13b), 3-fluoro-4-methoxybenzyl alcohol, 3,5-difluoro-4…
Number of citations: 24 www.tandfonline.com
L Yu, Y Lin, D Li - Applied Catalysis B: Environmental, 2017 - Elsevier
… 13–19) including methyl (eg 3, 4-dimethylbenzyl alcohol)-, methoxy (eg 3, 4-dimethoxybenzyl alcohol, 2,3,4-trimethoxybenzyl alcohol)-, halogen (eg 3-fluoro-4-methoxybenzyl alcohol, 4…
Number of citations: 31 www.sciencedirect.com
SH Choi - 2018 - era.library.ualberta.ca
… The carboxylic acid of 4.0 was reduced using lithium aluminum tetrahydride (LiAlH4) to give 3-fluoro-4-methoxybenzyl alcohol 4.1. The benzyl alcohol of 4.1 was then treated with …
Number of citations: 1 era.library.ualberta.ca
SR Bertenshaw, JJ Talley, DJ Rogier… - Bioorganic & Medicinal …, 1996 - Elsevier
Benzothiopyranopyrazoles and benzopyranopyrazoles containing either a sulfone or sulfonamide moiety were synthesized and tested for COX-1 and COX-2 inhibition. This new class …
Number of citations: 52 www.sciencedirect.com

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